molecular formula C6H15NO3S B3048168 Ethanesulfonic acid, 2-(diethylamino)- CAS No. 15904-54-8

Ethanesulfonic acid, 2-(diethylamino)-

Cat. No.: B3048168
CAS No.: 15904-54-8
M. Wt: 181.26 g/mol
InChI Key: OIXSOQOJISAETD-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-(diethylamino)- (CAS: Not explicitly provided; synonyms include N,N-diethylamino ethanesulfonic acid or VR-SA), is an organosulfonic acid derivative characterized by a sulfonic acid group attached to an ethane backbone substituted with a diethylamino moiety. Its molecular formula is C₆H₁₅NO₃S, with a molecular weight of 181.25 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

2-(diethylamino)ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-3-7(4-2)5-6-11(8,9)10/h3-6H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXSOQOJISAETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436311
Record name Ethanesulfonic acid, 2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15904-54-8
Record name Ethanesulfonic acid, 2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(diethylamino)- typically involves the reaction of ethanesulfonic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O\text{C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O} C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O

In this reaction, ethanesulfonic acid reacts with diethylamine to form ethanesulfonic acid, 2-(diethylamino)- and water as a byproduct. The reaction is usually conducted in an aqueous medium at a controlled temperature to optimize the yield.

Industrial Production Methods

Industrial production of ethanesulfonic acid, 2-(diethylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully monitored and controlled to achieve maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-(diethylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(diethylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or therapeutic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(diethylamino)ethanesulfonic acid with structurally and functionally related ethanesulfonic acid derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Research Findings/Applications References
2-(Diethylamino)ethanesulfonic acid - C₆H₁₅NO₃S 181.25 Likely water-soluble; nerve agent degradation product Degrades VR nerve agent to non-toxic VR-SA
2-(Dimethylamino)ethanesulfonic acid 637-95-6 C₄H₁₁NO₃S 153.20 High purity (≥98%); laboratory use Used in biochemical research as a buffer
2-(N-Cyclohexylamino)ethanesulfonic acid 103-47-9 C₈H₁₇NO₃S 207.29 White solid; biological buffer Marketed globally for buffer applications
2-(N-Morpholino)ethanesulfonic acid (MES) 4432-31-9 C₆H₁₃NO₄S 195.20 Common pH buffer (pKa ~6.1); water-soluble Widely used in cell culture and enzymology
N,N-Diisopropylaminoethanesulfonic acid (VX-SA) - C₈H₁₉NO₃S 209.30 Degradation product of VX nerve agent Neutralizes VX via hydrolysis
ACES Buffer (2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid) 7365-82-4 C₄H₁₀N₂O₄S 182.20 Biological buffer (pKa ~6.8) Stabilizes enzymes in diagnostic assays

Key Structural and Functional Differences:

Amino Substituents: Diethylamino (target compound) and diisopropylamino (VX-SA) substituents impart bulkier hydrophobic groups compared to dimethylamino or morpholino derivatives. This affects solubility and interaction with biological membranes.

Applications: MES and ACES are primarily used as buffering agents in biochemical assays due to their near-neutral pKa values. 2-(Diethylamino)ethanesulfonic acid and VX-SA are specialized in detoxifying organophosphorus agents, forming non-toxic sulfonic acid derivatives.

Market and Availability: 2-(N-Cyclohexylamino)ethanesulfonic acid has a well-established global market, with manufacturers in Europe, Asia, and North America. 2-(Diethylamino)ethanesulfonic acid is less commercially prevalent, likely due to its niche role in defense-related applications.

Research Findings and Toxicological Insights

  • Antimicrobial Activity: Schiff base derivatives of ethanesulfonic acids (e.g., sodium 2-{[1-(5-bromo-2-hydroxyphenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid) demonstrate significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae (MIC values: 0.125–0.320 mg/mL).
  • Nerve Agent Degradation: 2-(Diethylamino)ethanesulfonic acid (VR-SA) is a key metabolite in the hydrolysis of VR, reducing neurotoxicity by disrupting phosphonothioate bonds.
  • Toxicity: Limited data exist for the target compound, but analogs like 2-(cyclohexylamino)ethanesulfonic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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